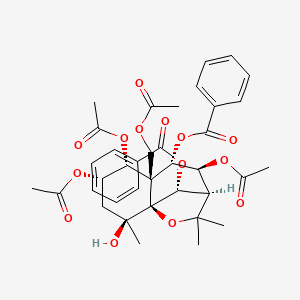

Angulatin K

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Angulatin K est un ester de sesquiterpène polyol naturellement présent dans l'écorce de la racine de Celastrus angulatus. Il présente des propriétés anticancéreuses significatives, efficaces contre une variété de tumeurs solides, notamment les cancers du rein, du sein et du poumon . Ce composé est connu pour ses propriétés antioxydantes et anti-inflammatoires, ce qui en fait un atout précieux dans les industries pharmaceutiques et de la santé .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de l'Angulatin K implique généralement l'extraction et la purification de l'écorce de la racine de Celastrus angulatus. La méthode de préparation spécifique peut varier en fonction de la plante source. En général, le processus comprend :

Extraction : L'utilisation de solvants comme l'éthanol ou le méthanol pour extraire le composé de la matière végétale.

Purification : Des techniques telles que la chromatographie sur colonne sont utilisées pour purifier le composé extrait.

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées pour l'this compound ne soient pas largement documentées, l'approche générale implique des processus d'extraction et de purification à grande échelle similaires à ceux utilisés en laboratoire. L'extensibilité de ces méthodes garantit la disponibilité du composé pour la recherche et les applications pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : L'Angulatin K subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Le processus de réduction de l'this compound implique généralement l'ajout d'hydrogène, en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites d'this compound.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les esters de sesquiterpène polyol et leurs propriétés chimiques.

Biologie : Enquête sur son rôle dans les processus cellulaires et son potentiel en tant que composé bioactif.

Médecine : Exploré pour ses propriétés anticancéreuses, antioxydantes et anti-inflammatoires, ce qui en fait un candidat pour le développement de médicaments.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de soins de santé en raison de ses propriétés bioactives

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies. Il exerce ses effets par le biais de :

Applications De Recherche Scientifique

Angulatin K has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sesquiterpene polyol esters and their chemical properties.

Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

Medicine: Explored for its anti-cancer, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

Industry: Utilized in the development of pharmaceuticals and health care products due to its bioactive properties

Mécanisme D'action

The mechanism of action of Angulatin K involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparaison Avec Des Composés Similaires

L'Angulatin K peut être comparé à d'autres esters de sesquiterpène polyol similaires, tels que :

- Angulatin A

- Angulatin J

- Alcaloïde A de la douce-amère chinoise

- Alcaloïde B de la douce-amère chinoise

Unicité : L'this compound se démarque par ses puissantes propriétés anticancéreuses et sa capacité à cibler une large gamme de tumeurs solides. Sa structure moléculaire unique et ses propriétés bioactives en font un composé précieux pour la recherche et les applications pharmaceutiques .

Propriétés

Formule moléculaire |

C37H42O14 |

|---|---|

Poids moléculaire |

710.7 g/mol |

Nom IUPAC |

[(1S,2S,4S,5R,6R,7S,8S,9R,12R)-4,5,8-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] benzoate |

InChI |

InChI=1S/C37H42O14/c1-20(38)45-19-36-29(48-23(4)41)26(46-21(2)39)18-35(7,44)37(36)30(49-32(42)24-14-10-8-11-15-24)27(34(5,6)51-37)28(47-22(3)40)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31+,35-,36+,37-/m0/s1 |

Clé InChI |

JLOITWJNBYVRLW-XFKRBFLPSA-N |

SMILES isomérique |

CC(=O)OC[C@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.